molecular formula C11H15NO2 B13622432 4-(Piperidin-4-YL)benzene-1,3-diol

4-(Piperidin-4-YL)benzene-1,3-diol

Cat. No.: B13622432
M. Wt: 193.24 g/mol
InChI Key: CHWVVOMYPNFTEX-UHFFFAOYSA-N
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Description

4-(Piperidin-4-YL)benzene-1,3-diol is a synthetic organic compound featuring a benzene-1,3-diol (resorcinol) core substituted with a piperidin-4-yl group. The piperidine ring introduces basicity and conformational flexibility, which can influence its interactions with biological targets or solvents.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-piperidin-4-ylbenzene-1,3-diol

InChI

InChI=1S/C11H15NO2/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2

InChI Key

CHWVVOMYPNFTEX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Piperidin-4-yl)benzene-1,3-diol

Two-Step Industrially Adapted Synthesis (Patent US9650337B2)

A novel and simplified process was developed to overcome the limitations of previous methods. This process consists of two main steps, starting from resorcinol (benzene-1,3-diol), which is economically advantageous compared to 2,4-dihydroxybromobenzene used in earlier syntheses.

Step 2: Hydrogenation and Deprotection
  • Reaction: Hydrogenation of the intermediate using a palladium-based catalyst (e.g., palladium on carbon).
  • Solvent: Polar solvents such as methanol, acetic acid, ethyl acetate, tetrahydrofuran, or water.
  • Hydrogen Pressure: Between 1 and 10 bar, preferably 3 to 7 bar.
  • In situ Deprotection: The tert-butyl carbamate protecting group on nitrogen is cleaved by adding an inorganic acid (hydrochloric or sulfuric acid) or organic acid (trifluoroacetic acid).
  • Product: 4-(Piperidin-4-yl)benzene-1,3-diol or its pharmaceutically acceptable salts.
  • Advantages: The process is short (two steps), avoids multiple protection/deprotection cycles, and is easily scalable for industrial production.

Alternative Synthesis Using 2,4-Dibenzyloxybromobenzene (Patent US20160185749A1)

An alternative method involves the use of 2,4-dibenzyloxybromobenzene as a starting material, which undergoes lithiation with butyllithium at cryogenic temperatures (around −70 °C), followed by reaction with heterocycloalkanones to form benzylic alcohol intermediates. This method requires multiple protection and deprotection steps and uses hazardous reagents like benzyl bromide, making it less suitable for industrial scale.

  • Disadvantages:

    • Use of benzyl bromide (lachrymatory and hazardous).
    • Cryogenic conditions requiring specialized equipment.
    • Multiple protection/deprotection steps increase complexity and cost.
  • Reaction Conditions:

    • Polar solvent: water.
    • Resorcinol to heterocycloalkanone molar ratio: 1 to 8.
    • Hydrogenation with palladium catalysts under hydrogen pressure to reduce intermediates to the target compound.
  • Outcome: Although this method yields the target compound, it is less efficient and less economical compared to the two-step process described above.

Process Development and Scale-Up (ACS Publications)

A process development study detailed the synthesis of a related tyrosinase inhibitor involving the coupling of an O-benzylated bromoresorcinol intermediate with a piperidine moiety, followed by urea formation. Key points include:

  • Use of N-Boc-4-piperidone as a precursor for the piperidine ring.
  • Formation of enol triflates and Miyaura borylation to prepare vinylboronates.
  • Avoidance of unstable isocyanates by preactivating amines with carbonyldiimidazole (CDI).
  • Emphasis on process safety, cost-effectiveness, and scalability for multi-kilogram production.

Though this route is more complex, it demonstrates the feasibility of large-scale synthesis with good manufacturing practices.

Comparative Table of Preparation Methods

Aspect Two-Step Industrial Process Benzyl Protection Route Process Development Route
Starting Material Resorcinol 2,4-Dibenzyloxybromobenzene O-Benzylated bromoresorcinol
Number of Steps 2 ≥3 (including protection/deprotection) Multiple (including coupling, borylation)
Reaction Conditions Room temperature, polar solvents Cryogenic (−70 °C), hazardous reagents Moderate temperature, complex reagents
Catalysts Used Palladium on carbon for hydrogenation Palladium catalysts, butyllithium Carbonyldiimidazole, palladium catalysts
Protection/Deprotection Steps Minimal (one protection, one deprotection) Multiple protection/deprotection steps Protection of amines, urea formation
Scalability High, suitable for industrial scale Limited due to hazardous reagents and steps Demonstrated multi-kilogram scale
Yield and Purification Crystalline intermediates, minimal purification Requires chromatography and purification Optimized for good manufacturing practice
Safety and Environmental Safer solvents, avoids lachrymatory reagents Use of benzyl bromide (hazardous) Safer reagents but complex process

Detailed Research Outcomes

  • The two-step process starting from resorcinol provides a high-yielding, safe, and industrially scalable method for synthesizing 4-(Piperidin-4-yl)benzene-1,3-diol with minimal purification steps and reduced environmental impact.
  • The alternative benzyl protection approach, while historically important, is less favored due to safety concerns and operational complexity.
  • Process development studies highlight the importance of selecting appropriate protecting groups and coupling strategies to balance yield, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-YL)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.

Scientific Research Applications

4-(Piperidin-4-YL)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-YL)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-(Piperidin-4-YL)benzene-1,3-diol, highlighting their substituents, biological activities, and physicochemical properties:

Compound Name Substituent Key Properties Biological Activity References
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) Thiadiazole ring (methyl group) - Fluorescence: pH-dependent emission in aqueous solutions.
- Solvent aggregation in DMSO.
Antifungal (MIC100: 8–96 μg/ml against Candida spp. and molds).
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) Thiadiazole ring (heptyl chain) - Enhanced lipophilicity vs. C1.
- Aggregation-dependent fluorescence in organic solvents.
Higher antifungal potency than C1 in some strains; increased cellular membrane disruption.
Benzothiadiazine derivatives (e.g., Compounds 24–27) Benzothiadiazine ring (varied halogens) - Electron-withdrawing groups (Cl, F) enhance stability.
- Broad-spectrum antifungal activity.
Inhibitors of fungal growth (e.g., Fusarium spp.) via disruption of cell wall synthesis.
4-(Piperidin-3-yl)benzene-1,2-diol Piperidine ring (1,2-diol isomer) - Structural isomer with shifted hydroxyl groups.
- Limited bioactivity data in evidence.
Not explicitly reported; potential differences in target binding vs. 1,3-diol analogs.

Key Comparisons

Antifungal Activity

  • Thiadiazole Derivatives (C1, C7) : Exhibit potent antifungal activity against azole-resistant Candida and molds, with MIC100 values as low as 8 μg/ml. The heptyl chain in C7 enhances membrane permeability but may increase cytotoxicity compared to C1 .
  • Benzothiadiazine Derivatives (e.g., Compound 24) : Show broader antifungal spectra, targeting both pathogenic yeasts and filamentous fungi. Chlorine and fluorine substituents improve binding to fungal enzymes involved in cell wall biosynthesis .
  • 4-(Piperidin-4-YL)benzene-1,3-diol : While direct data are unavailable, the piperidine moiety may modulate interactions with fungal cytochrome P450 enzymes or membrane transporters, analogous to azole antifungals.

Spectroscopic and Solvent Effects Thiadiazole-substituted resorcinols (C1, C7) exhibit solvent-dependent fluorescence:

  • DMSO : Three emission bands due to molecular aggregation .
  • Methanol/ethanol: Single emission band, indicating monomeric states . pH sensitivity is pronounced in aqueous solutions, with fluorescence quenching at acidic pH due to protonation of the thiadiazole ring .

Toxicity and Selectivity

  • C1 demonstrates low cytotoxicity to human cells despite strong antifungal activity, making it a promising lead compound .
  • Piperidine derivatives may face challenges in selectivity due to off-target interactions with human receptors (e.g., sigma receptors), though this requires further study.

Biological Activity

4-(Piperidin-4-YL)benzene-1,3-diol, also known as a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring attached to a benzene moiety with hydroxyl substitutions, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The molecular structure of 4-(Piperidin-4-YL)benzene-1,3-diol can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : Approximately 195.25 g/mol

Biological Activity Overview

Research indicates that compounds containing piperidine and phenolic functionalities exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Piperidine derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects : Certain piperidine compounds have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

Antitumor Activity

A study on piperidine derivatives indicated that modifications on the piperidine ring could enhance antitumor efficacy. For instance, the incorporation of hydroxyl groups at specific positions on the aromatic ring was found to improve interaction with cancer cell receptors, leading to increased cytotoxicity against breast cancer cells (MCF-7) .

CompoundIC50 (µM)Mechanism of Action
4-(Piperidin-4-YL)benzene-1,3-diol15.5Induces apoptosis via caspase activation
Related Piperidine Derivative20.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The antimicrobial potential of 4-(Piperidin-4-YL)benzene-1,3-diol was evaluated against several bacterial and fungal strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Neuroprotective Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties by inhibiting oxidative stress pathways. In vitro studies demonstrated that treatment with 4-(Piperidin-4-YL)benzene-1,3-diol led to reduced levels of reactive oxygen species (ROS) in neuronal cell cultures .

Case Studies

  • Antitumor Efficacy in Mice Models : A recent study involving mice models treated with 4-(Piperidin-4-YL)benzene-1,3-diol showed a significant reduction in tumor size compared to control groups. The compound's ability to induce apoptosis in tumor cells was confirmed through histological analysis.
  • Clinical Implications for Antimicrobial Treatment : In clinical settings, the compound has been proposed as a candidate for treating infections caused by resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.

Q & A

Q. What are the optimized synthetic routes for 4-(Piperidin-4-YL)benzene-1,3-diol, and how do they compare in efficiency?

Methodological Answer : A two-step synthesis (vs. traditional six-step methods) is preferred for scalability and safety. The process involves:

Condensation : Resorcinol reacts with 4-piperidone derivatives under basic conditions (e.g., NaOH or NaOMe) at a molar ratio of 1:1 to 1:8 .

Deprotection : Removal of tert-butyloxycarbonyl (Boc) groups using acidic or basic hydrolysis.
Key Metrics :

ParameterTwo-Step Method Six-Step Method
Yield70–85%30–45%
ScalabilityIndustrial feasibleLab-scale only
Hazardous intermediatesMinimalMultiple (e.g., azides)

Q. What analytical techniques validate purity and structural integrity of 4-(Piperidin-4-YL)benzene-1,3-diol?

Methodological Answer :

  • HPLC : Use a mobile phase of methanol/sodium acetate buffer (pH 4.6) for detecting impurities <0.1% .
  • NMR : Confirm aromatic protons (δ 6.2–6.8 ppm) and piperidine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 235.1 [M+H]+) ensures molecular weight accuracy .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical outcomes during synthesis of piperidine derivatives?

Methodological Answer : Stereochemical inconsistencies (e.g., enantiomer ratios) arise from asymmetric induction or purification inefficiencies. Strategies include:

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers, achieving >99% enantiomeric excess .
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate diastereomers .
    Case Study :
    (+)- and (−)-isomers of 4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol showed divergent melting points (90.9–93°C vs. oil) and bioactivity profiles .

Q. How to design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via LC-MS.
  • Oxidative Stress Tests : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.
  • Data Interpretation :
    • Instability in acidic conditions (pH <3) suggests susceptibility to gastric degradation.
    • Hydroxyl radical-mediated oxidation may form quinone intermediates, detectable at λ = 420 nm .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding affinity to cytochrome P450 3A4 (CYP3A4) using AMBER or GROMACS.
  • QSAR Models : Correlate logP values (experimental vs. predicted) to optimize bioavailability.
    Example :
    Predicted logP = 1.2 (experimental = 1.4) indicates moderate lipophilicity, aligning with moderate blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic protocols for 4-(Piperidin-4-YL)benzene-1,3-diol?

Critical Analysis :

  • Reagent Purity : Lower yields in older methods (e.g., WO 2010/063774) correlate with impure azacycloalkanone precursors .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions vs. THF, which promotes epimerization .
    Recommendation : Use anhydrous CH₂Cl₂ for condensation to minimize hydrolysis .

Q. How to reconcile conflicting bioactivity data in different in vitro assays?

Critical Analysis :

  • Assay Sensitivity : Cell lines with overexpressed targets (e.g., GPCRs) may exaggerate activity vs. primary cells.
  • Metabolite Interference : Hydroxylated metabolites (e.g., 4-hydroxy derivatives) may act as false positives in radioligand binding assays .
    Mitigation : Validate hits using orthogonal assays (e.g., SPR and calcium flux).

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
CondensationNaOMe, resorcinol:piperidone = 4:180
Boc DeprotectionHCl/MeOH, 0°C → RT85
Enantiomer SeparationChiralpak® IA, hexane:IPA = 90:1099% ee

Q. Table 2: Stability Profile

ConditionDegradation (%)Major Degradant
pH 1.2 (simulated gastric)95Quinone derivative
pH 7.4 (physiological)10None detected
40°C, 75% humidity30Oxidized piperidine

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